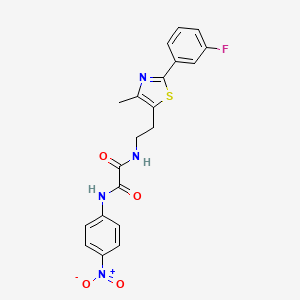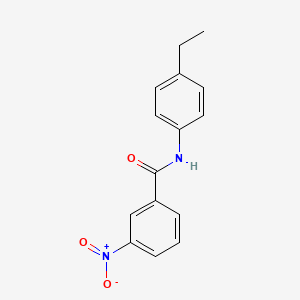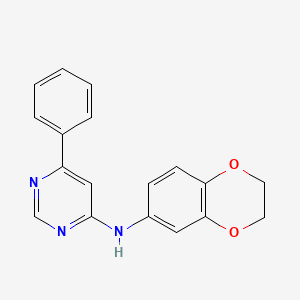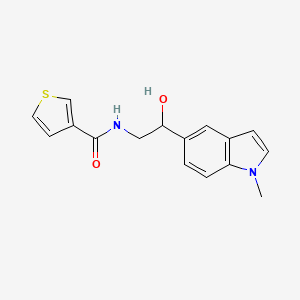
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound with a fascinating structure that merges multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide involves multi-step processes:
Formation of Tetrahydroquinoline Core: : Starting from aniline derivatives, a Pictet-Spengler reaction with aldehydes forms the tetrahydroquinoline core.
Furan-2-Carbonyl Introduction: : The incorporation of the furan-2-carbonyl group typically involves acylation reactions using furan-2-carbonyl chloride in the presence of a base.
Sulfonamide Formation: : The final step introduces the naphthalene-2-sulfonamide group through sulfonylation reactions using naphthalene-2-sulfonyl chloride.
Industrial Production Methods
Industrial synthesis may utilize similar pathways but optimized for large-scale production. This involves continuous flow reactors for better yield and efficiency, along with stringent control of reaction conditions to ensure purity and reproducibility of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide undergoes several key chemical reactions:
Oxidation: : Mild oxidizing agents can transform functional groups within the molecule, potentially leading to further functionalization.
Reduction: : Reductive conditions can modify the furan ring or quinoline core, enhancing the molecule's flexibility.
Substitution: : Electrophilic or nucleophilic substitutions, especially on the furan and naphthalene rings, allow for diversification of its chemical structure.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃
Reduction: : NaBH₄, LiAlH₄
Substitution: : Halogenating agents, organolithium reagents
Major Products Formed
The reactions mainly yield derivatives with modified electronic properties or enhanced reactivity, which are useful for further functionalization or applications in different domains.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound serves as an intermediate for constructing more complex molecules, due to its multifunctional nature.
Biology
In biological research, it is studied for its potential bioactivity, including enzyme inhibition, receptor modulation, and as a tool for probing biological pathways.
Medicine
Medically, derivatives of this compound are investigated for therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, its stability and reactivity make it suitable for material science applications, such as in the creation of specialty polymers and catalysts.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves interaction with specific biological targets:
Molecular Targets: : It can bind to enzymes or receptors, altering their activity.
Pathways Involved: : Pathways such as signal transduction, metabolic processes, or gene expression can be influenced by the presence of this compound or its derivatives.
Comparaison Avec Des Composés Similaires
Compared to structurally similar compounds, N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide stands out due to its combined furan, quinoline, and sulfonamide moieties, which impart unique chemical and biological properties.
List of Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-8-yl)naphthalene-2-sulfonamide
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide
This compound's uniqueness lies in its multi-functional structure, enabling a wide range of applications and reactions that are not as feasible with similar, less complex molecules.
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h1-2,4-6,8-12,14-16,25H,3,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTMJZBLHXUAAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate](/img/structure/B2375929.png)


![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2375934.png)
![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)



![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/new.no-structure.jpg)




![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)
